
2-(Prop-2-yn-1-ylamino)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Prop-2-yn-1-ylamino)ethan-1-ol hydrochloride is an organic compound with the molecular formula C5H9NO·HCl. It is a derivative of ethanolamine, where the amino group is substituted with a prop-2-yn-1-yl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-ylamino)ethan-1-ol hydrochloride typically involves the reaction of 2-aminoethanol with propargyl bromide. The reaction is carried out in a solvent such as dichloromethane at low temperatures (around 4°C) and then gradually warmed to room temperature. The product is then purified using column chromatography .
Industrial Production Methods
In industrial settings, the synthesis may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated systems for temperature control and purification is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-yn-1-ylamino)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
2-(Prop-2-yn-1-ylamino)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-ylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The prop-2-yn-1-yl group allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride
- 2-[2-(Prop-2-yn-yloxy)ethoxy]ethan-1-ol
Uniqueness
2-(Prop-2-yn-1-ylamino)ethan-1-ol hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields, from organic synthesis to biochemical research .
Properties
CAS No. |
1354960-70-5 |
|---|---|
Molecular Formula |
C5H10ClNO |
Molecular Weight |
135.59 g/mol |
IUPAC Name |
2-(prop-2-ynylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c1-2-3-6-4-5-7;/h1,6-7H,3-5H2;1H |
InChI Key |
MQUOCZHRMSVMEL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate](/img/structure/B13174374.png)
![1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13174388.png)
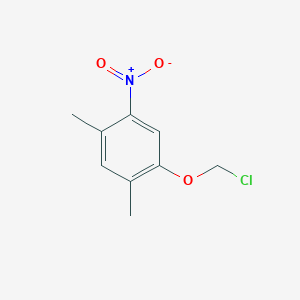
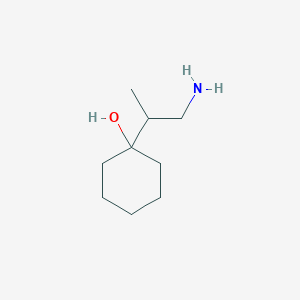

![Ethyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13174394.png)
![Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174397.png)
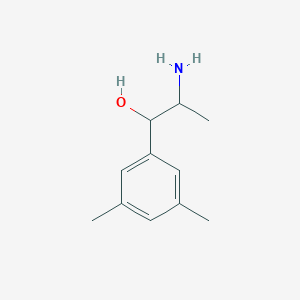
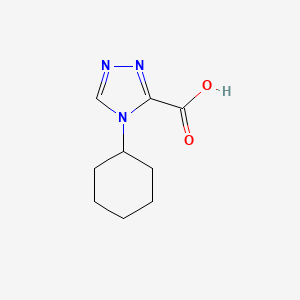
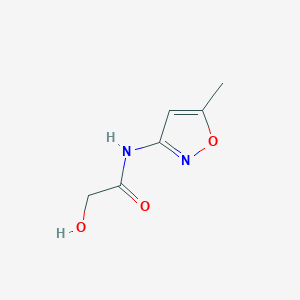
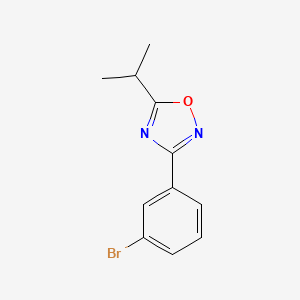
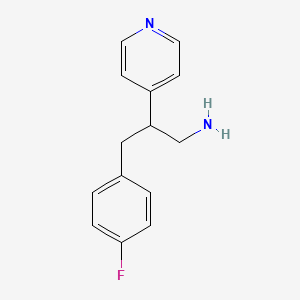
![1-[1-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13174436.png)
![6-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13174447.png)
